molecular formula C22H23N3O B12249301 1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]-2-phenylpropan-1-one

1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]-2-phenylpropan-1-one

Cat. No.: B12249301
M. Wt: 345.4 g/mol
InChI Key: LFOBAJUMKQYBPV-UHFFFAOYSA-N
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Description

1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]-2-phenylpropan-1-one is a complex organic compound that features a 1,8-naphthyridine core, a piperidine ring, and a phenylpropanone moiety

Preparation Methods

The synthesis of 1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]-2-phenylpropan-1-one involves several steps:

Chemical Reactions Analysis

1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]-2-phenylpropan-1-one undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine ring.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

    Major Products: The products depend on the specific reaction conditions but can include various substituted derivatives of the original compound.

Scientific Research Applications

1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]-2-phenylpropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]-2-phenylpropan-1-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Properties

Molecular Formula

C22H23N3O

Molecular Weight

345.4 g/mol

IUPAC Name

1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]-2-phenylpropan-1-one

InChI

InChI=1S/C22H23N3O/c1-16(17-6-3-2-4-7-17)22(26)25-14-11-18(12-15-25)20-10-9-19-8-5-13-23-21(19)24-20/h2-10,13,16,18H,11-12,14-15H2,1H3

InChI Key

LFOBAJUMKQYBPV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)C(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3

Origin of Product

United States

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